molecular formula C24H27N5O B11195132 3,4-dimethyl-N-{3-[6-(4-methylpiperazino)-3-pyridazinyl]phenyl}benzamide

3,4-dimethyl-N-{3-[6-(4-methylpiperazino)-3-pyridazinyl]phenyl}benzamide

Cat. No.: B11195132
M. Wt: 401.5 g/mol
InChI Key: QXNWIZVNRWQDCS-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-{3-[6-(4-methylpiperazino)-3-pyridazinyl]phenyl}benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{3-[6-(4-methylpiperazino)-3-pyridazinyl]phenyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the pyridazinyl and piperazino groups through nucleophilic substitution and coupling reactions. Common reagents used in these reactions include amines, halides, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-{3-[6-(4-methylpiperazino)-3-pyridazinyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzamide core and its substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides, amines, and catalysts like palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-dimethyl-N-{3-[6-(4-methylpiperazino)-3-pyridazinyl]phenyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{3-[6-(4-methylpiperazino)-3-pyridazinyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-{3-[6-(4-methylpiperazino)-3-pyridazinyl]phenyl}benzamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable molecule for research and development.

Properties

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

IUPAC Name

3,4-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide

InChI

InChI=1S/C24H27N5O/c1-17-7-8-20(15-18(17)2)24(30)25-21-6-4-5-19(16-21)22-9-10-23(27-26-22)29-13-11-28(3)12-14-29/h4-10,15-16H,11-14H2,1-3H3,(H,25,30)

InChI Key

QXNWIZVNRWQDCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C)C

Origin of Product

United States

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